molecular formula C33H27ClN4O4S B307550 7-benzoyl-6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

7-benzoyl-6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B307550
M. Wt: 611.1 g/mol
InChI Key: DQCXLGGZRRLANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzoyl-6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazino-benzoxazepine core, which is known for its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzoyl-6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazino-benzoxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the benzyloxy, chloro, and ethoxy groups: These substituents are introduced through selective substitution reactions, often using reagents such as benzyl chloride, thionyl chloride, and ethyl iodide.

    Attachment of the phenylmethanone moiety: This step involves a coupling reaction, typically using a reagent like phenylmagnesium bromide or phenyl lithium.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

7-benzoyl-6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-benzoyl-6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: By binding to the active sites of enzymes, it can inhibit their activity.

    Modulation of signaling pathways: It can affect various cellular signaling pathways, leading to changes in cell behavior.

    Induction of oxidative stress: The compound may induce oxidative stress in cells, leading to cell death or other biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-benzoyl-6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar in structure but with different substituents.

    {6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}(phenyl)methanol: Similar but with a hydroxyl group instead of a carbonyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C33H27ClN4O4S

Molecular Weight

611.1 g/mol

IUPAC Name

[6-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]-phenylmethanone

InChI

InChI=1S/C33H27ClN4O4S/c1-3-40-27-19-23(18-25(34)29(27)41-20-21-12-6-4-7-13-21)32-38(31(39)22-14-8-5-9-15-22)26-17-11-10-16-24(26)28-30(42-32)35-33(43-2)37-36-28/h4-19,32H,3,20H2,1-2H3

InChI Key

DQCXLGGZRRLANN-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)C5=CC=CC=C5)Cl)OCC6=CC=CC=C6

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)C5=CC=CC=C5)Cl)OCC6=CC=CC=C6

Origin of Product

United States

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